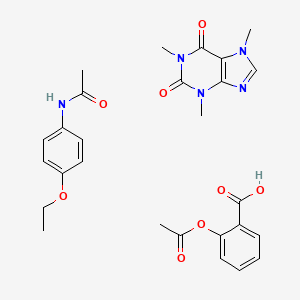

Thomapyrin

Description

Properties

CAS No. |

8003-03-0 |

|---|---|

Molecular Formula |

C27H31N5O8 |

Molecular Weight |

553.6 g/mol |

IUPAC Name |

2-acetyloxybenzoic acid;N-(4-ethoxyphenyl)acetamide;1,3,7-trimethylpurine-2,6-dione |

InChI |

InChI=1S/C10H13NO2.C9H8O4.C8H10N4O2/c1-3-13-10-6-4-9(5-7-10)11-8(2)12;1-6(10)13-8-5-3-2-4-7(8)9(11)12;1-10-4-9-6-5(10)7(13)12(3)8(14)11(6)2/h4-7H,3H2,1-2H3,(H,11,12);2-5H,1H3,(H,11,12);4H,1-3H3 |

InChI Key |

PITMOJXAHYPVLG-UHFFFAOYSA-N |

SMILES |

CCOC1=CC=C(C=C1)NC(=O)C.CC(=O)OC1=CC=CC=C1C(=O)O.CN1C=NC2=C1C(=O)N(C(=O)N2C)C |

Canonical SMILES |

CCOC1=CC=C(C=C1)NC(=O)C.CC(=O)OC1=CC=CC=C1C(=O)O.CN1C=NC2=C1C(=O)N(C(=O)N2C)C |

Other CAS No. |

8003-03-0 |

physical_description |

A mixture of aspirin (A), phenactin (P) and caffeine (C). Used an an analgesic. White powder. (NTP, 1992) |

solubility |

less than 1 mg/mL at 66° F (NTP, 1992) |

Synonyms |

aspirin - caffeine - phenacetin aspirin, caffeine, phenacetin drug combination Bex Powde |

Origin of Product |

United States |

Foundational & Exploratory

A Technical Guide to the Mechanism of Action of the Acetylsalicylic Acid, Paracetamol, and Caffeine Combination

Prepared for: Researchers, Scientists, and Drug Development Professionals

Executive Summary

The combination of acetylsalicylic acid (ASA), paracetamol (acetaminophen), and caffeine is a widely utilized over-the-counter analgesic formulation for the treatment of pain, particularly tension-type headaches and migraines.[1][2][3] Its efficacy stems from the synergistic and complementary mechanisms of its three active components. Acetylsalicylic acid provides anti-inflammatory, analgesic, and antipyretic effects primarily through the irreversible inhibition of peripheral and central cyclooxygenase (COX) enzymes. Paracetamol exerts its analgesic and antipyretic actions predominantly through central mechanisms, including inhibition of CNS prostaglandin synthesis and modulation of descending serotonergic pathways. Caffeine, acting as an analgesic adjuvant, enhances the efficacy of ASA and paracetamol, primarily through the antagonism of adenosine receptors. This guide provides an in-depth exploration of the individual and combined molecular mechanisms, supported by quantitative data, experimental methodologies, and pathway visualizations.

Individual Mechanisms of Action

Acetylsalicylic Acid (Aspirin)

Acetylsalicylic acid (ASA) is a non-steroidal anti-inflammatory drug (NSAID) whose therapeutic effects are primarily due to the inhibition of prostaglandin and thromboxane synthesis.[4][5]

Core Mechanism: Irreversible COX Inhibition The principal mechanism of ASA is the irreversible inactivation of the cyclooxygenase (COX) enzymes, COX-1 and COX-2.[4][6][7] This action is unique among NSAIDs, which are typically reversible inhibitors.[4]

-

Acetylation: ASA acts as an acetylating agent, covalently transferring its acetyl group to a serine residue (specifically Ser-530 in COX-1 and Ser-516 in COX-2) within the enzyme's active site.[4][6][8]

-

Enzyme Blockade: This acetylation creates a steric hindrance that blocks the substrate, arachidonic acid, from accessing the catalytic site of the enzyme.[6]

-

Inhibition of Prostanoids: Consequently, the synthesis of prostaglandins (PGs) like PGE2, which mediate pain, fever, and inflammation, and thromboxane A2 (TXA2), which promotes platelet aggregation, is suppressed.[4][9][10]

The analgesic, antipyretic, and anti-inflammatory effects of ASA are attributed to the reduced production of prostaglandins.[6][10] The antiplatelet effect, crucial for cardiovascular protection, is due to the irreversible inhibition of COX-1 in platelets, which lasts for the platelet's entire lifespan (7-10 days).[6]

Caption: Mechanism of Acetylsalicylic Acid (ASA) via irreversible COX enzyme acetylation.

Paracetamol (Acetaminophen)

The mechanism of paracetamol is complex and not fully elucidated, with evidence pointing towards a predominantly central mode of action.[11]

Core Mechanisms:

-

Central COX Inhibition: Paracetamol is considered a weak inhibitor of COX-1 and COX-2 in peripheral tissues, which explains its lack of significant peripheral anti-inflammatory activity.[12][13] Its analgesic and antipyretic effects are thought to arise from the inhibition of prostaglandin synthesis within the central nervous system (CNS).[14] One hypothesis suggests that paracetamol is more effective in environments with low levels of peroxides, such as the brain, compared to sites of inflammation which have high peroxide concentrations.[15] The existence and relevance of a specific "COX-3" splice variant of COX-1 as a primary target remains debated and is considered unlikely to be clinically relevant.[12]

-

Modulation of Descending Serotonergic Pathways: There is substantial evidence that paracetamol's analgesic effect is mediated by the activation of descending serotonergic inhibitory pathways in the spinal cord.[11][12][16][17] Systemic administration of paracetamol may lead to the activation of spinal 5-HT₇ receptors, contributing to its antinociceptive effects.[16][18]

-

Endocannabinoid System Involvement: A metabolite of paracetamol formed in the brain, AM404, has been proposed to contribute to its analgesic action.[14][19] AM404 inhibits the reuptake of the endogenous cannabinoid anandamide and may also directly activate cannabinoid CB1 receptors and TRPV1 (transient receptor potential vanilloid 1) channels, which are involved in pain modulation.[14][15]

Caption: Central mechanisms of action for Paracetamol, involving COX, serotonergic, and cannabinoid pathways.

Caffeine

Caffeine is a methylxanthine that acts as a central nervous system stimulant and an analgesic adjuvant.

Core Mechanism: Adenosine Receptor Antagonism The primary mechanism of caffeine at therapeutic doses is the non-selective antagonism of adenosine A1 and A2A receptors.[20]

-

Adenosine's Role: Adenosine is an endogenous nucleoside that acts as an inhibitory neuromodulator in the CNS. It promotes sleep, has anticonvulsant properties, and can be antinociceptive.

-

Caffeine's Action: By blocking adenosine receptors, caffeine inhibits these effects, leading to increased neuronal firing, alertness, and wakefulness. This antagonism is also believed to be the primary mechanism behind its role as an analgesic adjuvant.[20] Several hypotheses exist for how this enhances analgesia:

-

Direct Analgesic Effect: Caffeine may have intrinsic antinociceptive properties by blocking adenosine's actions in pain pathways.

-

Vasoconstriction: Adenosine is a vasodilator. Caffeine's blockade can lead to cerebral vasoconstriction, which may help alleviate pain in tension-type and migraine headaches where vasodilation is a contributing factor.

-

Opioid Pathway Modulation: Some studies suggest caffeine's effects may be partially mediated by opioid mechanisms at the central level.[21]

-

At higher concentrations, caffeine also inhibits phosphodiesterase (PDE) enzymes, leading to increased intracellular cyclic AMP (cAMP), but this is generally not considered its primary mechanism for analgesia at typical doses.[21]

Caption: Caffeine's primary mechanism as an antagonist of adenosine receptors.

Combined Mechanism and Pharmacodynamic Synergy

The combination of ASA, paracetamol, and caffeine produces a greater analgesic effect than the individual components alone.[2] This enhanced efficacy is primarily attributed to pharmacodynamic synergy rather than pharmacokinetic interactions.[22][23][24]

-

Multi-Modal Pain Targeting: The combination provides a multi-pronged approach to pain relief. ASA targets prostaglandin synthesis primarily in the periphery, while paracetamol acts centrally on COX enzymes and other pain-modulating pathways (e.g., serotonergic). This dual inhibition of prostaglandin production at different sites is a key aspect of their complementary action.

-

Caffeine as an Adjuvant: Caffeine potentiates the analgesic effects of both ASA and paracetamol.[25][26] Studies suggest that for a given level of pain relief, the dose of the analgesic can be reduced when co-administered with caffeine.[20] While one study noted that caffeine may accelerate the absorption of paracetamol,[27] a more comprehensive pharmacokinetic study found that caffeine (50 mg) did not significantly affect the key pharmacokinetic parameters of ASA (250 mg) or paracetamol (200 mg) under fasting conditions.[22][23][28] This strongly suggests the synergy is based on pharmacodynamic interactions at the target sites.[22][23]

Caption: Synergistic interaction of ASA, Paracetamol, and Caffeine on multiple pain pathways.

Quantitative Data

Pharmacokinetic Parameters

A single-center, two-way, cross-over phase I study in 18 healthy male volunteers compared a combination of 250 mg ASA / 200 mg paracetamol (Reference) with 250 mg ASA / 200 mg paracetamol / 50 mg caffeine (Test) under fasting conditions. The results indicated that caffeine did not significantly alter the pharmacokinetics of ASA or paracetamol.[22][28]

Table 1: Pharmacokinetic Parameters of ASA, Salicylic Acid, and Paracetamol With and Without Caffeine [22][24]

| Analyte | Treatment | Cmax (µg/mL) | Tmax (h) | AUC₀₋∞ (µg·h/mL) |

| Acetylsalicylic Acid (ASA) | Reference (ASA/Paracetamol) | 3.89 | 0.42 | 2.96 |

| Test (ASA/Paracetamol/Caffeine) | 3.71 | 0.42 | 2.86 | |

| Salicylic Acid (SA) | Reference (ASA/Paracetamol) | 15.8 | 0.92 | 59.1 |

| Test (ASA/Paracetamol/Caffeine) | 15.8 | 0.88 | 60.5 | |

| Paracetamol | Reference (ASA/Paracetamol) | 2.42 | 0.42 | 7.77 |

| Test (ASA/Paracetamol/Caffeine) | 2.42 | 0.42 | 7.68 |

Data presented as geometric means for Cmax and AUC, and median for Tmax.

In Vitro COX Inhibition

A study on rat microglial cells investigated the inhibitory effects of the components on lipopolysaccharide (LPS)-induced Prostaglandin E₂ (PGE₂) synthesis.

Table 2: In Vitro Inhibitory Concentrations (IC₅₀) on PGE₂ Synthesis [25]

| Compound | IC₅₀ (µM) | Notes |

| Acetylsalicylic Acid | 3.12 | Inhibited COX enzyme activity. |

| Paracetamol | 7.45 | Inhibited COX enzyme activity. |

| Caffeine | 42.5 | Inhibited COX enzyme activity and COX-2 protein synthesis. |

The study also found that both paracetamol and caffeine augmented the inhibitory effect of ASA on PGE₂ synthesis when used in combination.[25]

Key Experimental Protocols

Protocol: Cyclooxygenase (COX) Inhibition Assay

This protocol outlines a method to determine the inhibitory activity of compounds on COX-1 and COX-2, adapted from ELISA and LC-MS/MS-based methodologies.[29][30][31]

Objective: To quantify the 50% inhibitory concentration (IC₅₀) of a test compound against COX-1 and COX-2 enzymes by measuring the production of Prostaglandin E₂ (PGE₂).

Methodology:

-

Enzyme Preparation: Purified ovine COX-1 and human recombinant COX-2 are used as the enzyme sources.

-

Reaction Mixture: Prepare a reaction buffer (e.g., 100 mM Tris-HCl, pH 8.0) containing a heme cofactor and an antioxidant (e.g., glutathione).

-

Inhibitor Incubation: Add various concentrations of the test compound (e.g., ASA, paracetamol) to the reaction mixture. A control with vehicle (e.g., DMSO) is run in parallel. The enzyme is pre-incubated with the inhibitor for a defined period (e.g., 15 minutes at 37°C).

-

Initiation of Reaction: The enzymatic reaction is initiated by adding the substrate, arachidonic acid. The reaction is allowed to proceed for a short duration (e.g., 2 minutes).

-

Termination: The reaction is terminated by adding a strong acid (e.g., HCl).

-

Quantification of PGE₂:

-

ELISA Method: The terminated reaction mixture is centrifuged, and the supernatant is analyzed using a competitive PGE₂ ELISA kit according to the manufacturer's instructions.[29][32]

-

LC-MS/MS Method: Prostaglandins are extracted from the reaction mixture using solid-phase extraction. The eluate is dried and reconstituted for analysis by liquid chromatography-tandem mass spectrometry (LC-MS/MS) to quantify PGE₂ levels.[31]

-

-

Data Analysis: The percentage of inhibition at each compound concentration is calculated relative to the vehicle control. The IC₅₀ value is determined by fitting the concentration-response data to a four-parameter logistic equation using appropriate software (e.g., GraphPad Prism).[31]

Caption: Experimental workflow for determining COX enzyme inhibition (IC₅₀).

Protocol: Adenosine Receptor Binding Assay

This protocol describes a competitive binding assay to determine the affinity of a compound like caffeine for adenosine receptors, adapted from mass spectrometry-based methods.[33]

Objective: To determine the binding affinity (Kᵢ) of a test compound for a specific adenosine receptor subtype (e.g., A₁ or A₂A).

Methodology:

-

Receptor Preparation: Cell membranes are prepared from a stable cell line (e.g., CHO or HEK293 cells) overexpressing the human adenosine receptor of interest (e.g., A₂A).

-

Ligand Selection: A high-affinity, selective ligand for the receptor is used as a probe. Historically, this has been a radiolabeled ligand (e.g., ³H-ZM241385 for A₂A). Modern methods can use a label-free ligand for detection by mass spectrometry.[33]

-

Competitive Binding: The cell membranes are incubated in a binding buffer with a fixed concentration of the probe ligand and varying concentrations of the test compound (caffeine).

-

Incubation and Separation: The mixture is incubated to allow binding to reach equilibrium. Bound and free ligands are then separated, typically by rapid vacuum filtration through glass fiber filters.

-

Detection:

-

Radioligand Method: The radioactivity retained on the filters (representing the bound ligand) is measured by liquid scintillation counting.

-

MS-Based Method: The ligand bound to the receptors on the filter is eluted and quantified using LC-MS/MS.[33]

-

-

Data Analysis: The amount of probe ligand bound decreases as the concentration of the competing test compound increases. Non-specific binding is determined in the presence of a saturating concentration of a known unlabeled ligand. Specific binding is calculated, and the IC₅₀ (concentration of test compound that inhibits 50% of specific probe binding) is determined. The Kᵢ value is then calculated from the IC₅₀ using the Cheng-Prusoff equation.

Protocol: In Vivo Analgesic Model (Formalin Test)

This protocol outlines a common preclinical model for assessing the analgesic efficacy of compounds against inflammatory pain.[21][34]

Objective: To evaluate the antinociceptive effect of the drug combination in an animal model of tonic, inflammatory pain.

Methodology:

-

Animal Acclimatization: Rodents (e.g., mice or rats) are acclimatized to the testing environment to reduce stress-induced responses.

-

Drug Administration: Animals are divided into groups and administered the vehicle, individual drugs (ASA, paracetamol, caffeine), or the combination at various doses, typically via oral gavage.

-

Induction of Nociception: After a predetermined drug absorption period (e.g., 30-60 minutes), a dilute solution of formalin (e.g., 1-5%) is injected into the plantar surface of one hind paw.

-

Behavioral Observation: Immediately after injection, the animal is placed in an observation chamber. The amount of time the animal spends flinching, licking, or biting the injected paw is recorded. The response occurs in two phases:

-

Phase 1 (Acute/Neurogenic Pain): 0-5 minutes post-injection.

-

Phase 2 (Inflammatory Pain): 15-40 minutes post-injection. This phase is dependent on the production of inflammatory mediators, including prostaglandins.

-

-

Data Analysis: The total time spent in nociceptive behavior is calculated for each phase. The effects of the drug treatments are compared to the vehicle control group. To assess synergy, an isobolographic analysis can be performed, comparing the dose-response curve of the fixed-ratio combination to the theoretical additive dose-response curve derived from the individual drugs.[35] A synergistic interaction is indicated if the experimental potency of the combination is significantly greater than the predicted additive potency.[21][35]

References

- 1. Aspirin/paracetamol/caffeine - Wikipedia [en.wikipedia.org]

- 2. Aspirin - Wikipedia [en.wikipedia.org]

- 3. Paracetamol - Wikipedia [en.wikipedia.org]

- 4. Mechanism of action of aspirin - Wikipedia [en.wikipedia.org]

- 5. The mechanism of action of aspirin - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. droracle.ai [droracle.ai]

- 7. karger.com [karger.com]

- 8. Aspirin and other cyclooxygenase inhibitors: new therapeutic insights - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Prostaglandins and the mechanism of action of anti-inflammatory drugs - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. pharmacy180.com [pharmacy180.com]

- 11. painphysicianjournal.com [painphysicianjournal.com]

- 12. Mechanism of action of paracetamol - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. academic.oup.com [academic.oup.com]

- 14. Paracetamol (acetaminophen): A familiar drug with an unexplained mechanism of action - PMC [pmc.ncbi.nlm.nih.gov]

- 15. ovid.com [ovid.com]

- 16. Systemic paracetamol-induced analgesic and antihyperalgesic effects through activation of descending serotonergic pathways involving spinal 5-HT₇ receptors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. Paracetamol (Acetaminophen): mechanisms of action - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. researchgate.net [researchgate.net]

- 19. researchgate.net [researchgate.net]

- 20. Synergistic Effects of Caffeine in Combination with Conventional Drugs: Perspectives of a Drug That Never Ages - PMC [pmc.ncbi.nlm.nih.gov]

- 21. Opioid Mechanism Involvement in the Synergism Produced by the Combination of Diclofenac and Caffeine in the Formalin Model - PMC [pmc.ncbi.nlm.nih.gov]

- 22. Effect of Caffeine on the Bioavailability and Pharmacokinetics of an Acetylsalicylic Acid-Paracetamol Combination: Results of a Phase I Study - PubMed [pubmed.ncbi.nlm.nih.gov]

- 23. Effect of Caffeine on the Bioavailability and Pharmacokinetics of an Acetylsalicylic Acid-Paracetamol Combination: Results of a Phase I Study - PMC [pmc.ncbi.nlm.nih.gov]

- 24. researchgate.net [researchgate.net]

- 25. Effects of caffeine and paracetamol alone or in combination with acetylsalicylic acid on prostaglandin E(2) synthesis in rat microglial cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 26. Caffeine as an analgesic adjuvant for acute pain in adults - PMC [pmc.ncbi.nlm.nih.gov]

- 27. Caffeine Accelerates Absorption and Enhances the Analgesic Effect of Acetaminophen [open.fau.de]

- 28. d-nb.info [d-nb.info]

- 29. An ELISA method to measure inhibition of the COX enzymes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 30. An ELISA method to measure inhibition of the COX enzymes | Semantic Scholar [semanticscholar.org]

- 31. Measurement of cyclooxygenase inhibition using liquid chromatography-tandem mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]

- 32. An ELISA method to measure inhibition of the COX enzymes | Springer Nature Experiments [experiments.springernature.com]

- 33. Mass spectrometry-based ligand binding assays on adenosine A1 and A2A receptors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 34. What in vivo models are used for pain studies? [synapse.patsnap.com]

- 35. View of Animal models to evaluate analgesic effects using isobolographic analysis | Mexican Journal of Medical Research ICSA [repository.uaeh.edu.mx]

A Technical Guide to the Synergistic Analgesia of Aspirin, Acetaminophen, and Caffeine

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

The combination of aspirin, acetaminophen, and caffeine is a widely utilized over-the-counter analgesic formulation that demonstrates a classic example of pharmacological synergy.[1] This technical guide delineates the individual and combined mechanisms of action of these three active pharmaceutical ingredients, presents quantitative data from key clinical trials that substantiate their synergistic efficacy, and provides an overview of the experimental methodologies used to evaluate this combination. By targeting distinct and complementary pain pathways, this formulation achieves a level of analgesia greater than the sum of its individual components, particularly in the management of acute pain, such as tension-type headaches and migraines.[2][3][4] This document serves as a comprehensive resource for professionals in the fields of pharmacology, clinical research, and drug development.

Individual Mechanisms of Action

The enhanced efficacy of the triple combination is rooted in the distinct pharmacological actions of each component, which target different aspects of the pain signaling cascade.[2]

Aspirin: Peripheral and Central COX Inhibition

Aspirin (acetylsalicylic acid) is a non-steroidal anti-inflammatory drug (NSAID) whose primary mechanism involves the irreversible inhibition of cyclooxygenase (COX) enzymes, COX-1 and COX-2.[5] These enzymes are responsible for the conversion of arachidonic acid into prostaglandins (PGs), which are key mediators of inflammation, pain, and fever.[6] By blocking prostaglandin synthesis, aspirin reduces pain and inflammation primarily at the peripheral site of injury, though central effects also contribute.[1]

Acetaminophen: Central Analgesia and the Endocannabinoid System

The mechanism of acetaminophen (paracetamol) is complex and not fully elucidated, but it is understood to act primarily within the central nervous system (CNS).[1] While it is a weak inhibitor of COX enzymes peripherally, its main analgesic effects are attributed to central mechanisms, including a proposed interaction with the endocannabinoid system.[1][7] In the CNS, acetaminophen is metabolized to p-aminophenol, which conjugates with arachidonic acid to form AM404.[8][9] AM404 is an anandamide reuptake inhibitor, which increases the concentration of the endogenous cannabinoid anandamide in the synapse.[9] This leads to the indirect activation of cannabinoid receptor type 1 (CB1), producing analgesia.[9][10] This activity is prominent in supraspinal sites like the rostral ventromedial medulla.[7][10]

Caffeine: Adenosine Receptor Antagonism

Caffeine's primary role in this formulation is as an analgesic adjuvant. Its main mechanism of action is the non-selective antagonism of adenosine receptors (A1, A2A, A2B, and A3).[11] Adenosine is a neuromodulator that can promote pain signaling (nociception) under certain conditions through its action on peripheral A2B receptors.[12] By blocking these receptors, caffeine inhibits these pronociceptive effects.[13] In the CNS, adenosine receptor antagonism can also modulate dopaminergic and adrenergic pathways, which may contribute to pain relief and alleviate fatigue associated with pain.[11] Furthermore, caffeine can increase the absorption speed and bioavailability of both aspirin and acetaminophen.[2][14]

References

- 1. Articles [globalrx.com]

- 2. Acetaminophen, Aspirin, and Caffeine: Exploring a Common Pain Relief Combination [rupahealth.com]

- 3. Acetaminophen/Aspirin/Caffeine - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 4. Use of a fixed combination of acetylsalicylic acid, acetaminophen and caffeine compared with acetaminophen alone in episodic tension-type headache: meta-analysis of four randomized, double-blind, placebo-controlled, crossover studies - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. COX Inhibitors - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 6. What are Prostaglandin synthases inhibitors and how do they work? [synapse.patsnap.com]

- 7. Acetaminophen Relieves Inflammatory Pain through CB1 Cannabinoid Receptors in the Rostral Ventromedial Medulla - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Tylenol’s Analgesic Effect is Mediated By Cannabinoid Receptors | SC Labs [sclabs.com]

- 9. Endocannabinoid System Dysregulation from Acetaminophen Use May Lead to Autism Spectrum Disorder: Could Cannabinoid Treatment Be Efficacious? - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Acetaminophen Relieves Inflammatory Pain through CB1 Cannabinoid Receptors in the Rostral Ventromedial Medulla - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Caffeine and adenosine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. mdpi.com [mdpi.com]

- 13. researchgate.net [researchgate.net]

- 14. amberlife.net [amberlife.net]

The Synergistic Dance: An In-depth Technical Guide to the In Vivo Pharmacokinetics of Thomapyrin's Active Ingredients

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the in vivo pharmacokinetics of the active pharmaceutical ingredients in Thomapyrin: acetylsalicylic acid (ASA), paracetamol (acetaminophen), and caffeine. This document delves into the absorption, distribution, metabolism, and excretion of each component, both individually and in combination, supported by quantitative data, detailed experimental protocols, and visual representations of relevant biological pathways and workflows.

Introduction

This compound is a well-established analgesic formulation leveraging the synergistic effects of ASA, paracetamol, and caffeine to provide effective pain relief. Understanding the pharmacokinetic profile of each component is paramount for optimizing dosage regimens, ensuring safety, and informing further drug development. This guide synthesizes current scientific knowledge to provide a detailed resource for professionals in the field.

Pharmacokinetic Profiles of Active Ingredients

The therapeutic effect of this compound is a direct consequence of the interplay between its three active ingredients. While each compound exhibits a distinct pharmacokinetic profile, their combination is designed to achieve rapid and sustained analgesia.

Acetylsalicylic Acid (ASA)

Acetylsalicylic acid is a non-steroidal anti-inflammatory drug (NSAID) that is rapidly absorbed from the gastrointestinal tract.[1] It acts as a prodrug, being quickly hydrolyzed to its active metabolite, salicylic acid (SA), in the stomach, intestinal mucosa, blood, and primarily in the liver.[2] The anti-inflammatory and analgesic effects are largely attributed to salicylate, while the antiplatelet effect is due to the acetylation of cyclooxygenase by ASA itself.[2]

Paracetamol (Acetaminophen)

Paracetamol is a widely used analgesic and antipyretic agent.[3] It is readily absorbed from the gastrointestinal tract, with peak plasma concentrations typically occurring between 10 to 60 minutes after oral administration.[4] Paracetamol is distributed into most body tissues and has negligible plasma protein binding at therapeutic doses.[4] Metabolism occurs extensively in the liver, primarily through glucuronidation and sulfation.[3]

Caffeine

Caffeine, a methylxanthine, is a central nervous system stimulant that also acts as an adjuvant analgesic. It is rapidly and almost completely absorbed after oral ingestion, with peak plasma concentrations reached between 15 and 120 minutes.[5] Caffeine is primarily metabolized in the liver by the cytochrome P450 enzyme system, particularly CYP1A2.[6][7]

Quantitative Pharmacokinetic Data

The following tables summarize key pharmacokinetic parameters for ASA, paracetamol, and caffeine, both individually and in combination, as reported in scientific literature. These values can vary based on factors such as dosage form, patient population, and food intake.

Table 1: Pharmacokinetic Parameters of Acetylsalicylic Acid (ASA) and its Metabolite Salicylic Acid (SA)

| Parameter | Acetylsalicylic Acid (ASA) | Salicylic Acid (SA) | Reference(s) |

| Tmax (h) | ~0.5 - 1.0 | ~1.0 - 2.0 | [8] |

| Cmax (µg/mL) | 3.71 - 3.89 | 15.8 | [8] |

| AUC₀-∞ (µg·h/mL) | 2.86 - 2.96 | 59.1 - 60.5 | [8] |

| Half-life (t½) | ~15-20 minutes | 2-3 hours (low doses) | [2] |

| Bioavailability (%) | Variable (due to first-pass) | >80 | [2][9] |

| Protein Binding (%) | ~50-80 (concentration-dependent) | ~50-80 (concentration-dependent) | [9] |

Table 2: Pharmacokinetic Parameters of Paracetamol

| Parameter | Value | Reference(s) |

| Tmax (h) | ~0.17 - 1.0 | [4] |

| Cmax (µg/mL) | 2.42 | [8] |

| AUC₀-∞ (µg·h/mL) | 7.68 - 7.77 | [8] |

| Half-life (t½) (h) | ~1 - 3 | [4] |

| Oral Bioavailability (%) | ~70 - 90 | [3] |

| Protein Binding (%) | <20 (therapeutic doses) | [3] |

Table 3: Pharmacokinetic Parameters of Caffeine

| Parameter | Value | Reference(s) |

| Tmax (h) | ~0.25 - 2.0 | [5] |

| Half-life (t½) (h) | ~5 - 6 | [10] |

| Oral Bioavailability (%) | ~100 | [7] |

| Protein Binding (%) | ~35 | [7] |

A key finding from a phase I study is that caffeine, when included in a fixed-dose combination with ASA and paracetamol, does not significantly alter the pharmacokinetics of ASA and paracetamol under fasting conditions.[8][11] This suggests that caffeine's enhancement of analgesic efficacy is likely due to pharmacodynamic rather than pharmacokinetic interactions.[8][11]

Experimental Protocols

The accurate quantification of ASA, paracetamol, and caffeine in biological matrices is crucial for pharmacokinetic studies. High-performance liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) is the gold standard for this purpose.

General Pharmacokinetic Study Design

A typical pharmacokinetic study for an oral analgesic combination involves a single-center, randomized, open-label, two-way crossover design. Healthy volunteers are usually fasted overnight before receiving a single oral dose of the drug combination. Blood samples are collected at predetermined time points (e.g., pre-dose and at various intervals up to 24 or 48 hours post-dose) to capture the full concentration-time profile of the analytes.

Bioanalytical Method: LC-MS/MS

Sample Preparation:

-

A small volume of human plasma (e.g., 50-200 µL) is aliquoted.

-

An internal standard (a deuterated analog of the analyte) is added.

-

Proteins are precipitated by adding a solvent such as acetonitrile or methanol.

-

The mixture is vortexed and then centrifuged to pellet the precipitated proteins.

-

The supernatant is transferred to a clean tube, and may be evaporated to dryness and reconstituted in the mobile phase, or directly injected into the LC-MS/MS system.

Chromatographic Conditions (Illustrative Example):

-

Column: A reverse-phase C18 column (e.g., 50 x 2.1 mm, 1.7 µm).

-

Mobile Phase: A gradient of (A) 0.1% formic acid in water and (B) 0.1% formic acid in acetonitrile.

-

Flow Rate: 0.3 - 0.5 mL/min.

-

Injection Volume: 5 - 10 µL.

Mass Spectrometric Detection:

-

Ionization Mode: Electrospray Ionization (ESI), typically in positive mode for caffeine and negative mode for ASA and paracetamol.

-

Detection Mode: Multiple Reaction Monitoring (MRM) is used for its high selectivity and sensitivity. Specific precursor-to-product ion transitions are monitored for each analyte and internal standard.

Signaling and Metabolic Pathways

Cyclooxygenase (COX) Pathway Inhibition by ASA and Paracetamol

ASA and paracetamol exert their analgesic and anti-inflammatory effects primarily through the inhibition of cyclooxygenase (COX) enzymes, which are responsible for the synthesis of prostaglandins (PGs) from arachidonic acid. PGs are key mediators of pain and inflammation. ASA irreversibly acetylates and inhibits both COX-1 and COX-2, while paracetamol is thought to have a more complex mechanism, possibly involving inhibition of a COX-1 variant or COX-3, and acting primarily within the central nervous system.

Caffeine's Antagonism of Adenosine Receptors

Caffeine's stimulant and adjuvant analgesic effects are primarily mediated through the blockade of adenosine receptors, specifically the A1 and A2A subtypes.[8] Adenosine is a neuromodulator that generally has inhibitory effects in the central nervous system. By blocking these receptors, caffeine promotes wakefulness and can enhance the analgesic effects of other drugs.

Hepatic Metabolism of Paracetamol

The metabolism of paracetamol is a critical aspect of its safety profile. At therapeutic doses, it is primarily conjugated with glucuronide and sulfate. A small fraction is metabolized by cytochrome P450 enzymes (mainly CYP2E1, CYP1A2, and CYP3A4) to a reactive metabolite, N-acetyl-p-benzoquinone imine (NAPQI).[12] NAPQI is detoxified by conjugation with glutathione. In cases of overdose, the glucuronidation and sulfation pathways become saturated, leading to increased formation of NAPQI. If glutathione stores are depleted, NAPQI can cause severe liver damage.

Conclusion

The combination of acetylsalicylic acid, paracetamol, and caffeine in this compound results in a multifaceted approach to pain management. The rapid absorption and distinct metabolic pathways of each component contribute to its overall efficacy and safety profile. A thorough understanding of their individual and combined pharmacokinetics, as detailed in this guide, is essential for the continued development of safe and effective analgesic therapies. The provided experimental protocols and pathway diagrams serve as a valuable resource for researchers and clinicians in the field of pain management and drug metabolism.

References

- 1. researchgate.net [researchgate.net]

- 2. Quantitation of paracetamol by liquid chromatography–mass spectrometry in human plasma in support of clinical trial - PMC [pmc.ncbi.nlm.nih.gov]

- 3. JCI - Chronic caffeine ingestion sensitizes the A1 adenosine receptor-adenylate cyclase system in rat cerebral cortex. [jci.org]

- 4. real.mtak.hu [real.mtak.hu]

- 5. Measurement of caffeine and its three primary metabolites in human plasma by HPLC-ESI-MS/MS and clinical application - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Pathways and Mechanism of Caffeine Binding to Human Adenosine A2A Receptor - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Pathways and Mechanism of Caffeine Binding to Human Adenosine A 2A Receptor [coffeeandhealth.org]

- 8. The role of adenosine receptors in the central action of caffeine - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Validation of an LC-MS/MS Method for the Quantification of Caffeine and Theobromine Using Non-Matched Matrix Calibration Curve - PMC [pmc.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. Cumhuriyet Science Journal » Submission » Determination of Caffeine in Human Plasma by Using Liquid Chromatography-Tandem Mass Spectrometry [csj.cumhuriyet.edu.tr]

- 12. Paracetamol metabolism, hepatotoxicity, biomarkers and therapeutic interventions: a perspective - PMC [pmc.ncbi.nlm.nih.gov]

The Influence of Caffeine Co-Administration on the Bioavailability of Acetylsalicylic Acid and Paracetamol: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

The co-administration of caffeine with common analgesics such as acetylsalicylic acid (ASA) and paracetamol is a widespread practice in over-the-counter pain relief medications. This guide delves into the pharmacokinetic and pharmacodynamic interactions that underpin the rationale for these combination therapies. While caffeine's role as an analgesic adjuvant is well-established, the precise mechanisms by which it enhances the efficacy of ASA and paracetamol are multifaceted, involving both potential alterations in drug bioavailability and distinct pharmacodynamic effects. This document provides a comprehensive overview of the current scientific understanding, presenting quantitative data from key clinical studies, detailing experimental methodologies, and visualizing the complex biological pathways involved. The evidence suggests that while pharmacokinetic interactions can occur, the primary contribution of caffeine to analgesia is likely through its own pharmacodynamic properties, particularly its antagonism of adenosine receptors.

Introduction

Acetylsalicylic acid (aspirin) and paracetamol (acetaminophen) are mainstays in the management of mild to moderate pain and fever. Caffeine is frequently included in analgesic formulations with the aim of enhancing and accelerating the onset of pain relief. Understanding the impact of caffeine on the bioavailability of ASA and paracetamol is crucial for optimizing the formulation of combination analgesics and for providing a rational basis for their clinical use. This technical guide will explore the intricate interplay between caffeine and these two widely used analgesics, with a focus on the quantitative aspects of their pharmacokinetic profiles and the underlying molecular mechanisms.

Pharmacokinetic Interactions: A Quantitative Analysis

The effect of caffeine on the bioavailability of acetylsalicylic acid and paracetamol has been the subject of numerous clinical investigations. The key pharmacokinetic parameters of interest are the area under the plasma concentration-time curve (AUC), the maximum plasma concentration (Cmax), and the time to reach maximum plasma concentration (Tmax). These parameters provide insights into the extent and rate of drug absorption.

Acetylsalicylic Acid (ASA) and Caffeine

Studies investigating the co-administration of caffeine and ASA have yielded somewhat varied results. Some studies suggest a significant impact of caffeine on ASA's pharmacokinetics, while others show a more modest or negligible effect.

Table 1: Pharmacokinetic Parameters of Acetylsalicylic Acid (ASA) and its Metabolite Salicylic Acid (SA) With and Without Caffeine Co-Administration

| Study | Drug Formulation | Analyte | Cmax (µg/mL) | Tmax (h) | AUC (µg·h/mL) |

| Weiser et al. (2019) [1] | 250 mg ASA / 200 mg Paracetamol | ASA | 3.89 | 0.44 | 2.96 |

| 250 mg ASA / 200 mg Paracetamol / 50 mg Caffeine | ASA | 3.71 | 0.44 | 2.86 | |

| 250 mg ASA / 200 mg Paracetamol | SA | 15.8 | 0.75 | 59.1 | |

| 250 mg ASA / 200 mg Paracetamol / 50 mg Caffeine | SA | 15.8 | 0.88 | 60.5 | |

| Thithapandha (1989) [2] | 650 mg Aspirin | Salicylate | (Not specified) | (Not specified) | (Statistically lower than combination) |

| 650 mg Aspirin / 60 mg Caffeine | Salicylate | (Increased by 15%) | (Rate of appearance increased by 31%) | (Statistically higher than aspirin alone) |

Data from Weiser et al. (2019) are presented as geometric means for Cmax and AUC, and median for Tmax.

Paracetamol and Caffeine

The interaction between paracetamol and caffeine has also been extensively studied. The findings generally point towards a more consistent, albeit sometimes modest, enhancement of paracetamol's absorption in the presence of caffeine.

Table 2: Pharmacokinetic Parameters of Paracetamol With and Without Caffeine Co-Administration

| Study | Drug Formulation | Cmax (µg/mL) | Tmax (h) | AUC (µg·h/mL) |

| Weiser et al. (2019) [1] | 250 mg ASA / 200 mg Paracetamol | 2.42 | 0.44 | 7.77 |

| 250 mg ASA / 200 mg Paracetamol / 50 mg Caffeine | 2.42 | 0.63 | 7.68 | |

| Wójcicki et al. [3] | 1000 mg Paracetamol | (Baseline) | (Baseline) | (Baseline) |

| 1000 mg Paracetamol / 100 mg Caffeine | ↓ by 27% | ↑ by 28% | ↓ by 22% (not significant) | |

| Ali and Burnett (2011) [4] | 500 mg Paracetamol (Conventional) | (Baseline) | (Baseline) | (Baseline) |

| 500 mg Paracetamol / 65 mg Caffeine (New Formulation) | (Bioequivalent) | ↓ (Faster) | (Bioequivalent) | |

| El-Sayed et al. (2016) in healthy subjects [5] | Paracetamol | (Baseline) | (Baseline) | (Baseline) |

| Paracetamol + Caffeine | ↑ (Bioinequivalent increase) | ↓ | (Not specified) |

Data from Weiser et al. (2019) are presented as geometric means for Cmax and AUC, and median for Tmax. Data from Wójcicki et al. are presented as percentage change relative to paracetamol alone. Data from Ali and Burnett (2011) and El-Sayed et al. (2016) are qualitative summaries of their findings.

Experimental Protocols

A standardized approach is typically employed in clinical trials designed to assess the bioavailability of drug combinations. The following outlines a representative experimental protocol based on the methodologies of the cited studies.

Study Design

A common design for these studies is a single-center, randomized, open-label, crossover trial.[1][4] This design allows for within-subject comparisons, which reduces variability and increases the statistical power of the study. A washout period of at least one week is typically implemented between treatment phases to ensure complete elimination of the drugs from the participants' systems.

Subject Population

Healthy, non-smoking male and female volunteers, typically between the ages of 18 and 55, are recruited for these studies.[1][4] Exclusion criteria often include a history of gastrointestinal, liver, or kidney disease, as well as the use of any medications that could potentially interfere with the pharmacokinetics of the study drugs. All participants provide informed consent before enrollment.

Dosing and Administration

Participants are usually required to fast overnight for at least 10-12 hours before drug administration.[1] The investigational products (e.g., ASA/paracetamol with and without caffeine) are administered with a standardized volume of water. Food and beverages, particularly those containing xanthines, are typically restricted for a specified period before and after dosing.

Sample Collection and Analysis

Serial blood samples are collected at predetermined time points before and after drug administration (e.g., pre-dose, and at various intervals up to 24 hours post-dose).[1] Plasma is separated by centrifugation and stored frozen until analysis. The concentrations of the parent drugs (ASA, paracetamol, caffeine) and their major metabolites (e.g., salicylic acid) in the plasma samples are determined using a validated analytical method, most commonly High-Performance Liquid Chromatography (HPLC) coupled with mass spectrometry (MS) or ultraviolet (UV) detection.

Pharmacokinetic and Statistical Analysis

Pharmacokinetic parameters (AUC, Cmax, Tmax) are calculated from the plasma concentration-time data using non-compartmental methods. Statistical analysis, typically involving an analysis of variance (ANOVA), is performed on the log-transformed pharmacokinetic parameters to assess the bioequivalence between the different formulations.

References

- 1. Effect of Caffeine on the Bioavailability and Pharmacokinetics of an Acetylsalicylic Acid-Paracetamol Combination: Results of a Phase I Study - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Effect of caffeine on the bioavailability and pharmacokinetics of aspirin - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. niigata-u.repo.nii.ac.jp [niigata-u.repo.nii.ac.jp]

- 4. scispace.com [scispace.com]

- 5. Bioavailability of paracetamol with/without caffeine in Egyptian patients with hepatitis C virus - PubMed [pubmed.ncbi.nlm.nih.gov]

Molecular Targets of the Thomapyrin Triple Combination: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

The triple combination analgesic Thomapyrin, comprising acetylsalicylic acid (ASA), paracetamol (acetaminophen), and caffeine, is a widely utilized over-the-counter medication for the management of pain, particularly tension-type headaches and migraines.[1][2][3] The enhanced efficacy of this combination compared to its individual components is attributed to a synergistic interplay of their distinct molecular mechanisms of action.[4][5] This technical guide provides a comprehensive overview of the molecular targets of each component and explores the synergistic interactions at the core of the triple combination's therapeutic effect. The content herein is intended for researchers, scientists, and drug development professionals seeking a detailed understanding of the pharmacodynamics of this formulation.

Core Molecular Targets and Mechanisms of Action

The therapeutic efficacy of the this compound triple combination stems from the multi-targeted engagement of key pathways involved in pain and inflammation signaling by its three active ingredients.

Acetylsalicylic Acid (ASA)

The primary and most well-characterized mechanism of action of ASA is the irreversible inhibition of cyclooxygenase (COX) enzymes , specifically COX-1 and COX-2.[6] ASA acetylates a serine residue in the active site of these enzymes, thereby blocking the synthesis of prostaglandins (PGs) and thromboxanes, which are key mediators of pain, inflammation, and fever.[6] While ASA inhibits both isoforms, it is more potent against COX-1.[6]

Beyond its effects on COX enzymes, emerging evidence suggests that ASA and its primary metabolite, salicylate, have COX-independent molecular targets . These include the modulation of signaling pathways such as the nuclear factor-kappa B (NF-κB) pathway , a critical regulator of inflammatory gene expression.[6]

Paracetamol (Acetaminophen)

The precise molecular mechanism of paracetamol remains a subject of ongoing investigation, with evidence pointing to a multi-faceted mode of action that is largely central in nature. It is considered a weak inhibitor of COX-1 and COX-2 in peripheral tissues, which accounts for its limited anti-inflammatory properties compared to NSAIDs.[7][8]

A key aspect of paracetamol's analgesic effect is believed to be mediated by its metabolite, N-arachidonoylphenolamine (AM404) , formed in the brain. AM404 acts on several targets within the central nervous system, including:

-

Transient Receptor Potential Vanilloid 1 (TRPV1) channels: Activation of these channels in the brain is thought to contribute to the analgesic effect.[9]

-

Cannabinoid CB1 receptors: AM404 is a weak agonist at CB1 receptors, and this interaction may play a role in its pain-relieving properties.[7]

Furthermore, paracetamol is thought to modulate the descending serotonergic pathways , which are involved in the endogenous control of pain perception.[10]

Caffeine

Caffeine's primary mechanism of action as an analgesic adjuvant is its role as a non-selective antagonist of adenosine A1 and A2A receptors in the central nervous system.[11] By blocking these receptors, caffeine inhibits the sedative and vasodilatory effects of adenosine, leading to increased alertness and vasoconstriction, which can be beneficial in headache relief.

At higher, though potentially clinically relevant concentrations, caffeine also acts as a phosphodiesterase (PDE) inhibitor , leading to an increase in intracellular cyclic adenosine monophosphate (cAMP) levels.[12] Additionally, it can modulate intracellular calcium mobilization .[12]

Synergistic Interactions of the Triple Combination

The enhanced analgesic efficacy of the this compound triple combination is a result of the synergistic and additive effects of its components acting on multiple, complementary molecular targets.[4][5]

A key study demonstrated that in combination with acetylsalicylic acid, both paracetamol and caffeine augmented the inhibitory effect of ASA on lipopolysaccharide (LPS)-induced prostaglandin E2 (PGE2) synthesis in rat microglial cells.[13][14] This suggests a synergistic interaction at the level of prostaglandin synthesis inhibition. The same study showed that while paracetamol only inhibited COX enzyme activity, caffeine also inhibited COX-2 protein synthesis, providing another layer of synergistic action.[13][14]

Furthermore, in silico studies have suggested that caffeine can modulate the binding of paracetamol to the COX-2 active site.[12] While paracetamol can inhibit COX-2 on its own, caffeine appears to act as an adjuvant, potentially enhancing this interaction.[12]

Clinically, the combination of ASA, paracetamol, and caffeine has been shown to be more effective for the treatment of headache than the individual components or a dual combination of ASA and paracetamol.[2]

Quantitative Data on Molecular Targets

The following tables summarize the available quantitative data for the individual components of the this compound triple combination on their primary molecular targets. It is important to note that specific quantitative data for the triple combination acting on these targets is limited, with the synergistic effects often described qualitatively or in terms of clinical outcomes.

| Component | Target | Parameter | Value | Cell/System | Reference |

| Acetylsalicylic Acid | COX-1 | IC50 | 3.12 µM | Rat microglial cells | [13][14] |

| COX-2 | IC50 | - | |||

| Paracetamol | COX (PGE2 synthesis) | IC50 | 7.45 µM | Rat microglial cells | [13][14] |

| Caffeine | COX (PGE2 synthesis) | IC50 | 42.5 µM | Rat microglial cells | [13][14] |

| Adenosine A1 Receptor | Ki | - | |||

| Adenosine A2A Receptor | Ki | - |

Note: IC50 and Ki values can vary depending on the experimental conditions and assay used. The data presented here are from specific cited studies.

Signaling Pathway Diagrams

The following diagrams, generated using Graphviz (DOT language), illustrate the key signaling pathways affected by the components of the this compound triple combination.

Caption: Acetylsalicylic Acid's inhibition of COX-1/2.

References

- 1. Aspirin/paracetamol/caffeine - Wikipedia [en.wikipedia.org]

- 2. The fixed combination of acetylsalicylic acid, paracetamol and caffeine is more effective than single substances and dual combination for the treatment of headache: a multicentre, randomized, double-blind, single-dose, placebo-controlled parallel group study - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. examine.com [examine.com]

- 4. Acetaminophen/Aspirin/Caffeine - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 5. farmaciajournal.com [farmaciajournal.com]

- 6. Aspirin and other cyclooxygenase inhibitors: new therapeutic insights - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Paracetamol - Wikipedia [en.wikipedia.org]

- 8. Paracetamol and cyclooxygenase inhibition: is there a cause for concern? - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. researchgate.net [researchgate.net]

- 11. Structure of the adenosine A2A receptor in complex with ZM241385 and the xanthines XAC and caffeine - PMC [pmc.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

- 13. Effects of caffeine and paracetamol alone or in combination with acetylsalicylic acid on prostaglandin E(2) synthesis in rat microglial cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. researchgate.net [researchgate.net]

Neurobiological Pathways Affected by Thomapyrin's Active Compounds: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the neurobiological pathways modulated by the active compounds found in Thomapyrin: acetylsalicylic acid (ASA), paracetamol (acetaminophen), and caffeine. The synergistic action of these components results in effective analgesia, and this document delves into the molecular mechanisms underpinning this effect. All quantitative data are summarized for comparative analysis, and detailed methodologies for key experimental procedures are provided.

Active Compounds and Their Primary Neurobiological Targets

This compound is a combination analgesic containing acetylsalicylic acid, paracetamol, and caffeine.[1][2][3][4] Each of these active pharmaceutical ingredients (APIs) interacts with specific neurobiological pathways, and their co-administration leads to a synergistic analgesic effect.[2][4][5][6]

-

Acetylsalicylic Acid (ASA): Primarily acts as an irreversible inhibitor of cyclooxygenase (COX) enzymes (COX-1 and COX-2), thereby blocking the synthesis of prostaglandins, which are key mediators of pain and inflammation.[7][8]

-

Paracetamol (Acetaminophen): Exhibits a more complex mechanism of action that is not fully elucidated. It is a weak inhibitor of COX enzymes in peripheral tissues but is suggested to be more active in the central nervous system (CNS).[9][10] Its analgesic effects are also mediated through its active metabolite, AM404, which modulates the endocannabinoid system, activates TRPV1 receptors, and inhibits neuronal sodium channels.[9][11][12][13][14] Furthermore, paracetamol is believed to enhance the activity of descending serotonergic inhibitory pathways.[15]

-

Caffeine: Acts as a non-selective antagonist of adenosine A1 and A2A receptors in the brain.[16][17][18] By blocking the inhibitory effects of adenosine, caffeine indirectly increases the release of several neurotransmitters, including dopamine, norepinephrine, and glutamate, leading to increased neuronal activity and enhanced analgesia.[16][18]

Quantitative Data on Receptor and Enzyme Interactions

The following tables summarize the key quantitative parameters describing the interactions of this compound's active compounds with their primary molecular targets.

Table 1: Inhibition of Cyclooxygenase (COX) Enzymes by Acetylsalicylic Acid and Paracetamol

| Compound | Enzyme | IC50 Value | Species/System | Reference |

| Acetylsalicylic Acid | COX-1 | 1.3 ± 0.5 μM | Human Platelets | [19] |

| COX-2 | >100 μM | Human Platelets | [19] | |

| Paracetamol | COX-1 | 113.7 μmol/L | Human Whole Blood (in vitro) | [1][10] |

| COX-2 | 25.8 μmol/L | Human Whole Blood (in vitro) | [1][10] | |

| PGE2 Production | 7.2 μM | Human Rheumatoid Synoviocytes | [20] | |

| PGF2α Production | 4.2 μM | Human Rheumatoid Synoviocytes | [20] |

Table 2: Antagonism of Adenosine Receptors by Caffeine

| Receptor Subtype | Ki Value (Human) | Reference(s) |

| A1 Receptor | 12 μM | [21] |

| A2A Receptor | 2.4 μM | [21] |

| A2B Receptor | 13 μM | [21] |

| A3 Receptor | 80 μM | [21] |

Detailed Neurobiological Pathways and Mechanisms of Action

Acetylsalicylic Acid: Inhibition of Prostaglandin Synthesis

ASA exerts its primary analgesic and anti-inflammatory effects by irreversibly inhibiting the COX enzymes. This action prevents the conversion of arachidonic acid into prostaglandins, which are crucial signaling molecules in the pain and inflammation cascade.[7][8]

Figure 1. Acetylsalicylic Acid's inhibition of the COX pathway.

The inhibition of prostaglandin synthesis in the CNS is particularly important for the analgesic and antipyretic effects of ASA. Prostaglandins act as neuromodulators, sensitizing nociceptive neurons to other stimuli and contributing to the febrile response.[21][22][23][24][25]

Paracetamol: A Multi-Target Analgesic

The analgesic action of paracetamol is multifaceted, involving central and peripheral mechanisms.

While a weak inhibitor of COX enzymes peripherally, paracetamol exhibits greater potency in the CNS where the peroxide tone is lower.[1][10][18][26] It shows a degree of selectivity for COX-2.[1][10][26]

A significant portion of paracetamol's analgesic effect is attributed to its metabolite, N-arachidonoylphenolamine (AM404), which is formed in the brain.[9][11][13] Paracetamol is first deacetylated to p-aminophenol in the liver, which then crosses the blood-brain barrier and is conjugated with arachidonic acid by fatty acid amide hydrolase (FAAH) to form AM404.[11][13][14]

AM404 has several downstream targets:

-

Endocannabinoid System: AM404 acts as an anandamide reuptake inhibitor, increasing the synaptic concentration of this endogenous cannabinoid. Anandamide then activates cannabinoid receptor 1 (CB1), leading to analgesia.[9][11]

-

TRPV1 Receptor Activation: AM404 is an agonist of the transient receptor potential vanilloid 1 (TRPV1) channel, which is involved in pain modulation.[9][11][13]

-

Sodium Channel Inhibition: Recent evidence suggests that AM404 can directly inhibit voltage-gated sodium channels (NaV1.7 and NaV1.8) in peripheral nociceptive neurons, thereby blocking the generation and propagation of pain signals.[12][14]

Figure 2. Formation and multi-target action of the paracetamol metabolite AM404.

Paracetamol has been shown to enhance the activity of descending serotonergic pathways that originate in the brainstem and project to the spinal cord. These pathways exert an inhibitory effect on pain transmission in the dorsal horn.[15]

Caffeine: Adenosine Receptor Antagonism and Neurotransmitter Modulation

Caffeine's primary mechanism of action in the context of analgesia is its role as a non-selective antagonist at adenosine A1 and A2A receptors.[16][17][18][27] Adenosine is an inhibitory neuromodulator that suppresses neuronal activity and neurotransmitter release.[16][17][28]

By blocking adenosine receptors, caffeine disinhibits neurons, leading to:

-

Increased release of excitatory neurotransmitters: such as glutamate and acetylcholine.[18]

-

Enhanced dopaminergic and noradrenergic activity: leading to increased arousal and a reduction in the perception of pain.[16][17]

This increase in neuronal activity is believed to contribute to the analgesic effects of caffeine and its ability to potentiate the effects of ASA and paracetamol.[2][5][6][8]

References

- 1. Acetaminophen (paracetamol) is a selective cyclooxygenase-2 inhibitor in man - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Acetaminophen, Aspirin, and Caffeine: Exploring a Common Pain Relief Combination [rupahealth.com]

- 3. In vivo brain microdialysis: advances in neuropsychopharmacology and drug discovery - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Frontiers | Effect of a New Synergistic Combination of Low Doses of Acetylsalicylic Acid, Caffeine, Acetaminophen, and Chlorpheniramine in Acute Low Back Pain [frontiersin.org]

- 5. echemi.com [echemi.com]

- 6. The fixed combination of acetylsalicylic acid, paracetamol and caffeine is more effective than single substances and dual combination for the treatment of headache: a multicentre, randomized, double-blind, single-dose, placebo-controlled parallel group study - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. benchchem.com [benchchem.com]

- 8. A double-blind comparative evaluation of aspirin, paracetamol and paracetamol + caffeine (finimal) for their analgesic effectiveness. | Semantic Scholar [semanticscholar.org]

- 9. AM404 - Wikipedia [en.wikipedia.org]

- 10. researchgate.net [researchgate.net]

- 11. An Updated Review on the Metabolite (AM404)-Mediated Central Mechanism of Action of Paracetamol (Acetaminophen): Experimental Evidence and Potential Clinical Impact - PMC [pmc.ncbi.nlm.nih.gov]

- 12. pharmacally.com [pharmacally.com]

- 13. tandfonline.com [tandfonline.com]

- 14. pnas.org [pnas.org]

- 15. pubs.acs.org [pubs.acs.org]

- 16. neurolaunch.com [neurolaunch.com]

- 17. Adenosine receptor signaling in the brain immune system - PMC [pmc.ncbi.nlm.nih.gov]

- 18. Mechanism of acetaminophen inhibition of cyclooxygenase isoforms - PubMed [pubmed.ncbi.nlm.nih.gov]

- 19. A high level of cyclooxygenase-2 inhibitor selectivity is associated with a reduced interference of platelet cyclooxygenase-1 inactivation by aspirin - PMC [pmc.ncbi.nlm.nih.gov]

- 20. researchgate.net [researchgate.net]

- 21. Prostaglandin E2 synthases in neurologic homeostasis and disease - PMC [pmc.ncbi.nlm.nih.gov]

- 22. Prostaglandins as the Agents That Modulate the Course of Brain Disorders - PMC [pmc.ncbi.nlm.nih.gov]

- 23. Role of Prostaglandins in Neuroinflammatory and Neurodegenerative Diseases - PMC [pmc.ncbi.nlm.nih.gov]

- 24. academic.oup.com [academic.oup.com]

- 25. pnas.org [pnas.org]

- 26. Pharmacological hypotheses: Is acetaminophen selective in its cyclooxygenase inhibition? - PMC [pmc.ncbi.nlm.nih.gov]

- 27. Arousal Effect of Caffeine Depends on Adenosine A2A Receptors in the Shell of the Nucleus Accumbens - PMC [pmc.ncbi.nlm.nih.gov]

- 28. mdpi.com [mdpi.com]

In Vitro Anti-inflammatory Properties of Thomapyrin: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Thomapyrin, a combination analgesic, leverages the synergistic effects of its three active pharmaceutical ingredients: acetylsalicylic acid (aspirin), paracetamol (acetaminophen), and caffeine. While clinically recognized for its analgesic efficacy, a deeper understanding of its anti-inflammatory properties at the cellular and molecular level is crucial for further research and development. This technical guide provides a comprehensive overview of the in vitro methodologies to investigate the anti-inflammatory profile of this compound and its components. It details experimental protocols for key inflammatory assays, presents available quantitative data, and visualizes relevant biological pathways and workflows.

The primary anti-inflammatory mechanism of acetylsalicylic acid is the irreversible inhibition of cyclooxygenase (COX) enzymes, thereby blocking the synthesis of pro-inflammatory prostaglandins. Paracetamol is understood to have a more complex and centrally acting mechanism, though it also exhibits COX inhibitory effects, particularly in environments with low peroxide levels. Caffeine, while not a classical anti-inflammatory agent, can potentiate the effects of analgesics and has been shown to modulate inflammatory responses, in part by inhibiting phosphodiesterases and affecting cytokine synthesis. The combination of these three agents suggests a multi-pronged approach to dampening inflammatory processes.

Data Presentation: Quantitative Analysis of Anti-inflammatory Effects

The following tables summarize the available quantitative data from in vitro studies on the individual and combined effects of acetylsalicylic acid, paracetamol, and caffeine on key inflammatory markers.

Table 1: Inhibition of Prostaglandin E2 (PGE2) Synthesis in Primary Rat Microglial Cells

| Compound | IC50 (µM) |

| Acetylsalicylic Acid | 3.12[1] |

| Paracetamol | 7.45[1] |

| Caffeine | 42.5[1] |

| Acetylsalicylic Acid + Paracetamol | Synergistic Inhibition[1] |

| Acetylsalicylic Acid + Caffeine | Synergistic Inhibition[1] |

*Fiebich et al. (2000) demonstrated that both paracetamol and caffeine augmented the inhibitory effect of acetylsalicylic acid on LPS-induced PGE2 synthesis, indicating a synergistic interaction.[1]

Table 2: Effects on Inducible Nitric Oxide Synthase (iNOS) and Nitric Oxide (NO) Production

| Compound | Cell Line | Effect | Mechanism |

| Acetaminophen | RAW 264.7 | Inhibition of NO production and iNOS protein expression.[2] | Inhibition of iNOS mRNA expression and NF-κB binding activity.[2] |

| Aspirin | RAW 264.7 | Inhibition of NO production and iNOS protein expression.[2] | Inhibition of iNOS enzyme activity at a translational or post-translational level.[2] |

| Caffeine | RAW 264.7 | Decreased LPS-induced nitric oxide (NO) and reduced expression of iNOS.[3] | Inhibition of nuclear translocation of NF-κB.[3] |

Table 3: Effects on Pro-inflammatory Cytokine Production

| Compound | Cell Line | Cytokine(s) Inhibited |

| Caffeine | THP-1 | IL-1β, IL-18[4] |

| Caffeine | RAW 264.7 | IL-6[3] |

Experimental Protocols

This section provides detailed methodologies for key in vitro experiments to assess the anti-inflammatory properties of this compound and its components.

Cyclooxygenase (COX) Activity Assay (Colorimetric)

Objective: To determine the inhibitory effect of the test compounds on the activity of purified COX-1 and COX-2 enzymes.

Materials:

-

Purified ovine COX-1 and human recombinant COX-2 enzymes

-

Arachidonic acid (substrate)

-

N,N,N',N'-tetramethyl-p-phenylenediamine (TMPD) (chromogenic substrate)

-

Heme

-

Tris-HCl buffer (pH 8.0)

-

Test compounds (Acetylsalicylic acid, Paracetamol, Caffeine, and their combination) dissolved in a suitable solvent (e.g., DMSO)

-

96-well microplate

-

Microplate reader

Procedure:

-

Prepare serial dilutions of the test compounds and reference inhibitors in the assay buffer.

-

In a 96-well plate, add the following in order: 150 µL of Tris-HCl buffer, 10 µL of Heme, and 10 µL of either COX-1 or COX-2 enzyme solution to each well.

-

Add 10 µL of the diluted test compounds or solvent control to the respective wells.

-

Incubate the plate at 25°C for 5 minutes.

-

Add 20 µL of the TMPD solution to each well.

-

Initiate the reaction by adding 20 µL of the arachidonic acid solution to each well.

-

Immediately measure the absorbance at 590 nm using a microplate reader.

-

Calculate the percentage of inhibition for each compound concentration and determine the IC50 values.

Nitric Oxide (NO) Production Assay (Griess Test)

Objective: To quantify the amount of nitric oxide produced by cultured macrophages in response to an inflammatory stimulus and treatment with test compounds.

Materials:

-

RAW 264.7 murine macrophage cell line

-

Lipopolysaccharide (LPS) from E. coli

-

Griess Reagent (Part A: 1% sulfanilamide in 5% phosphoric acid; Part B: 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride in water)

-

Sodium nitrite (for standard curve)

-

Cell culture medium (e.g., DMEM)

-

96-well cell culture plates

-

Microplate reader

Procedure:

-

Seed RAW 264.7 cells in a 96-well plate and allow them to adhere overnight.

-

Pre-treat the cells with various concentrations of the test compounds for 1 hour.

-

Stimulate the cells with LPS (e.g., 1 µg/mL) for 24 hours.

-

After incubation, collect 50 µL of the cell culture supernatant from each well.

-

Add 50 µL of Griess Reagent Part A to each supernatant sample and incubate for 10 minutes at room temperature, protected from light.

-

Add 50 µL of Griess Reagent Part B and incubate for another 10 minutes.

-

Measure the absorbance at 540 nm.

-

Determine the nitrite concentration in the samples by comparing the absorbance to a sodium nitrite standard curve.

Pro-inflammatory Cytokine Measurement (ELISA)

Objective: To measure the concentration of pro-inflammatory cytokines (e.g., TNF-α, IL-6, IL-1β) in cell culture supernatants.

Materials:

-

THP-1 human monocytic cell line (differentiated into macrophages with PMA) or RAW 264.7 cells

-

LPS

-

ELISA kits for specific cytokines (e.g., human or mouse TNF-α, IL-6, IL-1β)

-

Wash buffer

-

Substrate solution (e.g., TMB)

-

Stop solution

-

Microplate reader

Procedure:

-

Seed and differentiate THP-1 cells or seed RAW 264.7 cells in a 24-well plate.

-

Pre-treat the cells with test compounds for 1 hour.

-

Stimulate with LPS for a specified time (e.g., 6-24 hours).

-

Collect the cell culture supernatants.

-

Perform the ELISA according to the manufacturer's instructions for the specific cytokine kit. This typically involves:

-

Coating a 96-well plate with a capture antibody.

-

Adding the cell culture supernatants and standards.

-

Incubating and washing the plate.

-

Adding a detection antibody.

-

Adding an enzyme conjugate (e.g., streptavidin-HRP).

-

Adding the substrate solution and stopping the reaction.

-

-

Measure the absorbance at the appropriate wavelength (e.g., 450 nm).

-

Calculate the cytokine concentrations based on the standard curve.

NF-κB Activation Assay (Luciferase Reporter Assay)

Objective: To determine the effect of test compounds on the activation of the NF-κB signaling pathway.

Materials:

-

HEK293T or a similar cell line

-

NF-κB luciferase reporter plasmid

-

A control plasmid for normalization (e.g., Renilla luciferase)

-

Transfection reagent

-

LPS or TNF-α (as a stimulant)

-

Luciferase assay reagent

-

Luminometer

Procedure:

-

Co-transfect the cells with the NF-κB luciferase reporter plasmid and the control plasmid.

-

After 24 hours, treat the cells with the test compounds for 1 hour.

-

Stimulate the cells with LPS or TNF-α for 6-8 hours.

-

Lyse the cells and measure the firefly and Renilla luciferase activities using a luminometer according to the manufacturer's protocol.

-

Normalize the NF-κB-dependent firefly luciferase activity to the control Renilla luciferase activity.

-

Express the results as a fold change relative to the stimulated control.

Mandatory Visualizations

Signaling Pathways and Experimental Workflows

Caption: Key inflammatory signaling pathways targeted by this compound's components.

References

- 1. Effects of caffeine and paracetamol alone or in combination with acetylsalicylic acid on prostaglandin E(2) synthesis in rat microglial cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Acetaminophen inhibits iNOS gene expression in RAW 264.7 macrophages: differential regulation of NF-kappaB by acetaminophen and salicylates - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Caffeine prevents LPS-induced inflammatory responses in RAW264.7 cells and zebrafish - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Caffeine Inhibits NLRP3 Inflammasome Activation by Suppressing MAPK/NF-κB and A2aR Signaling in LPS-Induced THP-1 Macrophages - PMC [pmc.ncbi.nlm.nih.gov]

Stability of the quaternary combination of aspirin, paracetamol, caffeine, and chlorpheniramine

An In-depth Technical Guide

Introduction

The combination of aspirin, paracetamol, caffeine, and chlorpheniramine is a formulation frequently utilized in over-the-counter medications for the symptomatic relief of common cold, flu, and allergies. This formulation leverages the synergistic effects of its active pharmaceutical ingredients (APIs): the analgesic and anti-inflammatory properties of aspirin, the analgesic and antipyretic actions of paracetamol, the stimulant effect of caffeine which can enhance analgesia, and the antihistaminic effect of chlorpheniramine to alleviate allergic symptoms.[1] Given the multi-component nature of this formulation, a thorough understanding of its stability profile is paramount to ensure its safety, efficacy, and quality throughout its shelf life.

This technical guide provides a comprehensive overview of the stability of this quaternary combination, with a focus on the degradation kinetics and the stability-indicating analytical methodologies. The information presented herein is intended for researchers, scientists, and drug development professionals.

Stability Profile of the Quaternary Combination

The stability of a pharmaceutical product is its ability to retain its chemical, physical, microbiological, and biopharmaceutical properties within specified limits throughout its storage and use. For a combination product, the potential for interaction between the APIs and with excipients is a key consideration.

Long-Term Stability

A key study on a formulation containing 125 mg of aspirin, 75 mg of paracetamol, 15 mg of caffeine, and 2 mg of chlorpheniramine maleate demonstrated that under long-term and accelerated storage conditions, aspirin is the only component that shows significant degradation.[1] Over a 36-month period under real-time storage conditions (25°C ± 2°C / 60% RH ± 5% RH), no significant degradation was observed for paracetamol, caffeine, or chlorpheniramine maleate.[1]

The degradation of aspirin in this combination product was found to follow zero-order kinetics, with the primary degradation product being salicylic acid.[1] The time for the aspirin content to decrease to 90% of its initial value (T90) was determined to be 41 months.[1] This study also highlighted the importance of packaging, as a more protective packaging material increased the T90 to 55 months by providing better protection against humidity.[1]

Forced Degradation Studies

Aspirin is known to be susceptible to hydrolysis, which is catalyzed by both acids and bases, yielding salicylic acid and acetic acid. It is also degraded by heat, particularly in the presence of moisture. Paracetamol is relatively stable but can undergo hydrolysis under strong acidic or basic conditions to form p-aminophenol. Caffeine is generally stable under forced degradation conditions. Chlorpheniramine maleate is also considered a stable compound.

The following table summarizes the expected degradation behavior of the four APIs under various stress conditions, based on available literature on similar product combinations.

| Stress Condition | Aspirin | Paracetamol | Caffeine | Chlorpheniramine |

| Acid Hydrolysis (e.g., 0.1 N HCl, 80°C) | Significant degradation | Potential for slight degradation | Generally stable | Generally stable |

| Base Hydrolysis (e.g., 0.1 N NaOH, 80°C) | Significant degradation | Potential for degradation | Generally stable | Generally stable |

| Oxidative (e.g., 3% H2O2, RT) | Potential for degradation | Generally stable | Generally stable | Generally stable |

| Thermal (e.g., 80°C, dry heat) | Degradation, especially with moisture | Generally stable | Generally stable | Generally stable |

| Photolytic (ICH Q1B) | Generally stable | Generally stable | Generally stable | Generally stable |

Experimental Protocols

The following sections detail the methodologies for key experiments related to the stability testing of the quaternary combination.

Stability-Indicating HPLC Method

A stability-indicating analytical method is crucial for the accurate and precise measurement of the active ingredients in the presence of their degradation products. Several high-performance liquid chromatography (HPLC) methods have been developed for the simultaneous determination of aspirin, paracetamol, caffeine, and chlorpheniramine.

3.1.1 Chromatographic Conditions

A representative HPLC method for the simultaneous analysis of the four components is summarized below.

| Parameter | Condition |

| Column | Inertsil ODS-2, 250 x 4.6 mm, 5 µm |

| Mobile Phase | Gradient mixture of 0.01% H2SO4 in water and 0.01% H2SO4 in methanol |

| Flow Rate | 1.2 mL/min |

| Detector | Diode Array Detector (DAD) |

| Column Temperature | 40°C |

| Injection Volume | 5 µL |

3.1.2 Sample Preparation

-

Weigh and finely powder not fewer than 20 tablets.

-

Accurately weigh a portion of the powder equivalent to a target concentration of the APIs.

-

Transfer the powder to a suitable volumetric flask.

-

Add a suitable diluent (e.g., a mixture of methanol and water) and sonicate to dissolve the APIs.

-

Dilute to volume with the diluent and mix well.

-

Filter the solution through a 0.45 µm filter before injection.

Forced Degradation Study Protocol

The following is a general protocol for conducting a forced degradation study on the solid dosage form of the quaternary combination.

3.2.1 Acid Hydrolysis

-

Prepare a stock solution of the drug product in a suitable solvent.

-

Transfer an aliquot of the stock solution to a flask and add an equal volume of 0.1 N HCl.

-

Reflux the solution at 80°C for a specified period (e.g., 2 hours).

-

Cool the solution to room temperature and neutralize with 0.1 N NaOH.

-

Dilute to the final concentration with the mobile phase and analyze by HPLC.

3.2.2 Base Hydrolysis

-

Prepare a stock solution of the drug product.

-

Transfer an aliquot to a flask and add an equal volume of 0.1 N NaOH.

-

Reflux the solution at 80°C for a specified period (e.g., 1 hour).

-

Cool the solution to room temperature and neutralize with 0.1 N HCl.

-

Dilute to the final concentration with the mobile phase and analyze by HPLC.

3.2.3 Oxidative Degradation

-

Prepare a stock solution of the drug product.

-

Transfer an aliquot to a flask and add an equal volume of 3% hydrogen peroxide.

-

Keep the solution at room temperature for a specified period (e.g., 24 hours).

-

Dilute to the final concentration with the mobile phase and analyze by HPLC.

3.2.4 Thermal Degradation

-

Place the powdered drug product in a petri dish and expose it to dry heat at a specified temperature (e.g., 80°C) for a defined period (e.g., 48 hours).

-

After exposure, allow the sample to cool to room temperature.

-

Prepare a solution of the heat-treated sample and analyze by HPLC.

3.2.5 Photostability Testing

-

Expose the powdered drug product to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter, as per ICH Q1B guidelines.

-

A control sample should be protected from light.

-

After exposure, prepare solutions of the exposed and control samples and analyze by HPLC.

Visualizations

Aspirin Degradation Pathway

The primary degradation pathway of aspirin in the solid state, particularly in the presence of moisture, is hydrolysis.

Caption: Hydrolysis of Aspirin.

Experimental Workflow for Stability Testing